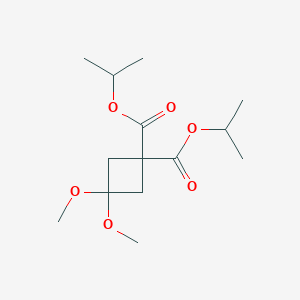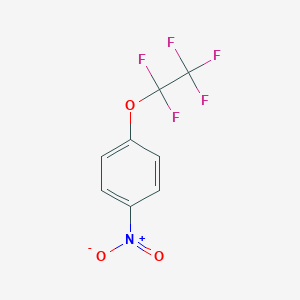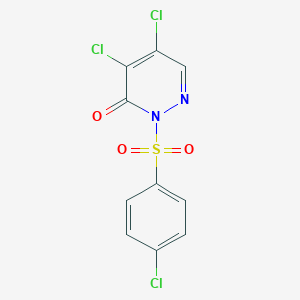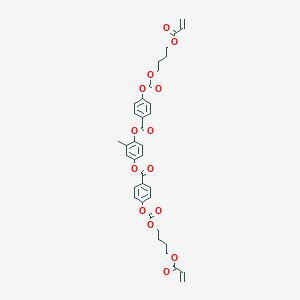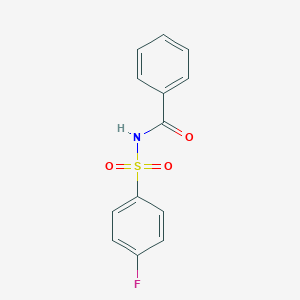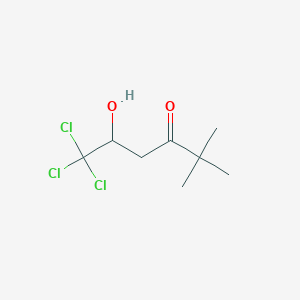
2-(苄叉氨基)乙酸甲酯
描述
Methyl 2-(benzylideneamino)acetate is a chemical compound with the CAS Number 66646-88-6 . It has a molecular weight of 177.2 and its molecular formula is C10H11NO2 . The IUPAC name for this compound is methyl {[(E)-phenylmethylidene]amino}acetate .
Molecular Structure Analysis
The InChI code for Methyl 2-(benzylideneamino)acetate is 1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b11-7+ . This code provides a detailed description of the molecule’s structure.科学研究应用
医药:治疗剂合成
2-(苄叉氨基)乙酸甲酯在治疗剂的合成中具有潜在的应用。其结构可作为构建基块,用于创建具有药理活性的化合物。 例如,咪唑的衍生物可以从2-(苄叉氨基)乙酸甲酯等化合物合成,并显示出广泛的生物活性,包括抗菌、抗肿瘤和抗炎作用 .
环境科学:污染监测
在环境科学中,该化合物可用于开发用于监测污染物的传感器。 该化合物的反应性使其适用于检测环境毒素存在的分析方法 .
材料科学:先进材料开发
2-(苄叉氨基)乙酸甲酯可能有助于开发具有独特性能的新材料,例如增强的耐用性或专门的导电性。 其分子结构允许其掺入到可能具有先进应用的聚合物或涂层中 .
分析化学:色谱法和光谱法
该化合物可用于分析化学,作为色谱技术和光谱学中的标准品或试剂。 其明确的结构和性质使其可用于校准仪器或作为分析方法中的比较标准 .
药理学:药物设计与发现
在药理学中,2-(苄叉氨基)乙酸甲酯可以参与新药的设计和发现。 其分子框架可以进行修饰,以产生具有所需药代动力学特性的化合物 .
生物化学:酶抑制研究
该化合物的结构有利于酶相互作用研究,其中它可以在生化分析中充当抑制剂或激活剂。 这有助于了解酶机制和设计基于酶的治疗方法 .
合成化学:有机合成
2-(苄叉氨基)乙酸甲酯在合成化学中非常宝贵,用于构建复杂的有机分子。 其反应性使其能够进行各种化学转化,使其成为有机合成中的多功能中间体.
纳米技术:纳米结构制造
最后,在纳米技术领域,该化合物可用于制造纳米结构。 其化学性质可能使其能够形成自组装单层或纳米粒子,具有潜在的工业和医疗应用 .
安全和危害
属性
IUPAC Name |
methyl 2-(benzylideneamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIONBBMZSLNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400212 | |
| Record name | Methyl 2-(benzylideneamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66646-88-6 | |
| Record name | Methyl 2-(benzylideneamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl [(phenylmethylidene)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

